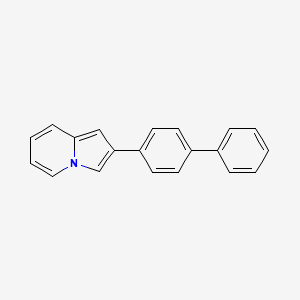

![molecular formula C7H8O3S B1271253 5-[(甲硫基)甲基]-2-呋喃甲酸 CAS No. 94084-70-5](/img/structure/B1271253.png)

5-[(甲硫基)甲基]-2-呋喃甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

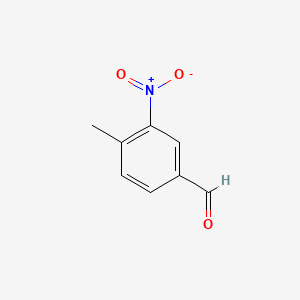

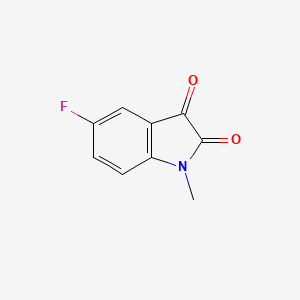

5-[(Methylthio)methyl]-2-furoic acid is a sulfur-containing organic compound that is part of the furan family, characterized by a furan ring—a five-membered aromatic ring with four carbon atoms and one oxygen atom. The compound has a methylthio group attached to the furan ring, which can influence its chemical behavior and physical properties. Although not directly studied in the provided papers, related compounds such as 5-alkyl-2-furoic acids and their derivatives have been synthesized and analyzed, suggesting that similar methodologies could be applied to 5-[(methylthio)methyl]-2-furoic acid .

Synthesis Analysis

The synthesis of related 5-substituted-2-furoic acids has been achieved through controlled Birch reduction followed by esterification with acidic methanol . This method could potentially be adapted for the synthesis of 5-[(methylthio)methyl]-2-furoic acid. Additionally, the anodic oxidation of 5-alkyl-2-furoic acids in protic solvents has been explored, leading to various products including γ-keto esters and 1-butenolides . The synthesis of 5-(furfurylthiomethyl)-2-furoic acid, a compound with a similar structure, involves the alkylation of 2-furanmethanethiol followed by a reaction with methyl 5-(chloromethyl)-2-furoate .

Molecular Structure Analysis

The molecular structure of 5-substituted-2-furoic acids can be characterized by spectroscopic methods. For instance, large long-range coupling constants between protons at C2 and C5 have been observed in the NMR spectra of cis- and trans-diastereoisomers of 5-alkyl-2,5-dihydro-2-furoates . Infrared spectroscopy has revealed two high absorption maxima near 1750 and 1730 cm−1 due to the ester carbonyl group of each furoate .

Chemical Reactions Analysis

5-Substituted-2-furoic acids can undergo various chemical reactions. For example, the anodic oxidation of 5-alkyl-2-furoic acids can lead to the formation of 1-butenolides and γ-keto esters . The reductive cleavage at C5 of 5-aryl-2,5-dihydrofuroates can result in the formation of 5-arylpentanoate or 5-arylpent-3-enoate . The chemical behavior of 5-[(methylthio)methyl]-2-furoic acid could be inferred from these reactions, although specific studies on this compound are not provided.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-substituted-2-furoic acids and their derivatives can be deduced from their molecular structure and the functional groups present. For example, the presence of the ester group can influence the solubility and boiling point of the compound . The methylthio group in 5-[(methylthio)methyl]-2-furoic acid is likely to contribute to its reactivity and may also affect its physical properties such as melting point and solubility in various solvents. However, specific physical and chemical properties of 5-[(methylthio)methyl]-2-furoic acid are not detailed in the provided papers.

科学研究应用

化学性质和反应

- 呋喃环稳定性和电子转移反应: 一项针对 2-呋喃甲酸的研究(其与 5-[(甲硫基)甲基]-2-呋喃甲酸在结构上相似)重点研究了呋喃环在电子和质子转移反应影响下的稳定性。研究表明,羧化通过将非解离的 π2 共振转化为解离共振而影响呋喃环的稳定性 (Zawadzki、Luxford 和 Kočišek,2020)。

分析应用

- 在蜂蜜和蜜露样品中的检测: 开发了一种高效液相色谱法来测定蜂蜜样品中的 2-呋喃甲酸等化合物。该方法有效地分离了化合物,突出了其在分析化学中的实用性 (Nozal 等人,2001)。

合成和药用应用

- 史蒂宁的合成: 在对 (+/-) 史蒂宁的合成研究中,使用了结构上与 5-[(甲硫基)甲基]-2-呋喃甲酸相关的 2-(甲硫基)-5-酰胺呋喃。这些呋喃经历了分子内狄尔斯-阿尔德反应,展示了它们在复杂有机合成和药用应用中的潜力 (Padwa 和 Ginn,2005)。

化学转化

- 碱诱导的开环: 一项研究调查了在碱的作用下 2-取代的 5-(1,2,3-噻二唑-4-基)-3-呋喃甲酸衍生物的转化。它提供了呋喃衍生物在碱性条件下的化学行为的见解,这可能类似于 5-[(甲硫基)甲基]-2-呋喃甲酸的行为 (Maadadi、Pevzner 和 Petrov,2017)。

生物催化和绿色化学

- FDCA 的生物催化生产: 从 2-呋喃甲酸等衍生物中生物催化生产 2,5-呋喃二甲酸 (FDCA) 的研究因其在可持续化学中的潜力而受到关注。该过程涉及使用生物催化剂合成 FDCA,一种生物基聚合物中的关键化合物 (袁等人,2019)。

催化合成和聚合物工业应用

- 从 C5 平台向 C6 衍生物的转化: 提出了一种将呋喃甲酸转化为 2,5-呋喃二甲酸的新途径。这项研究对聚合物工业具有重要意义,因为它提供了生产 FDCA(一种可再生替代品石化衍生酸)的替代途径 (张等人,2017)。

安全和危害

The compound has been classified as an eye irritant and skin sensitizer . The hazard statements associated with it are H317 - May cause an allergic skin reaction, and H319 - Causes serious eye irritation . The precautionary statements are P280 - Wear protective gloves/protective clothing/eye protection/face protection, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

属性

IUPAC Name |

5-(methylsulfanylmethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-11-4-5-2-3-6(10-5)7(8)9/h2-3H,4H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXXQCKZGHPNSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC=C(O1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366477 |

Source

|

| Record name | 5-[(methylthio)methyl]-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(Methylthio)methyl]-2-furoic acid | |

CAS RN |

94084-70-5 |

Source

|

| Record name | 5-[(methylthio)methyl]-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

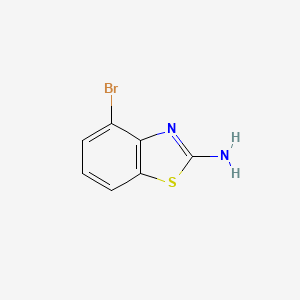

![1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B1271187.png)

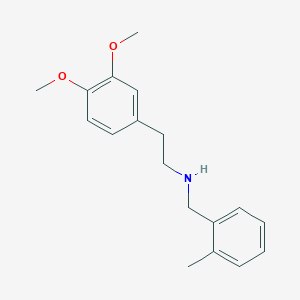

![2-[(3-Aminopyridin-4-yl)amino]ethanol](/img/structure/B1271204.png)

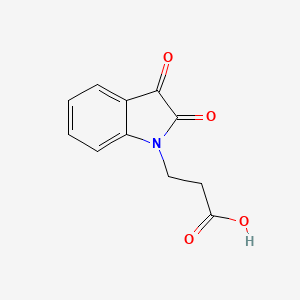

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile](/img/structure/B1271205.png)